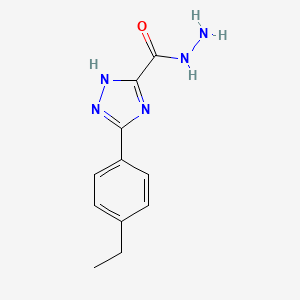

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

- The molecular structure of related compounds can be elucidated using techniques such as single-crystal X-ray diffraction4.

Chemical Reactions Analysis

- The chemical reactions involving related compounds are not well-documented. However, the reactions of similar compounds often involve oxidation, reduction, or hydrolysis5.

Physical And Chemical Properties Analysis

- 4-Ethylphenol has a molecular weight of 122.16 g/mol1. It belongs to the family of Phenols and Derivatives, which are compounds containing a phenol moiety, which is a benzene bearing a hydroxyl group1.

Scientific Research Applications

-

Synthetic Cathinones in Forensic Toxicology

- Field : Forensic Toxicology .

- Application : Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .

- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 .

-

Photodynamic Antimicrobial Activity

- Field : Pharmaceuticals .

- Application : A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance .

- Method : The TEtPP was synthesized with a reaction yield close to 50% .

- Results : TEtPP exhibited excellent photophysical properties and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

- Selective Hydrodeoxygenation

- Field : Organic Chemistry .

- Application : The selective hydrodeoxygenation of hydroxyacetophenones to ethyl phenols is a significant process in organic chemistry .

- Method : The process involves the use of a catalyst, such as Fe 25 Ru 75 @SILP+IL-SO 3 H .

- Results : The reaction resulted in a low yield of the desired product (1c, 53%). Other products observed include phenol (1d, 30%), 2′4′-ethylphenol (1e, 12%) and 2′-ethylphenol (1f, 5%) .

-

Antibacterial Photodynamic Therapy

- Field : Medicinal Chemistry .

- Application : A novel treatment was developed to mitigate the impact of microbial resistance. A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized .

- Method : The TEtPP was synthesized with a reaction yield close to 50% .

- Results : TEtPP exhibited excellent photophysical properties and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

-

Selective Hydrodeoxygenation

- Field : Organic Chemistry .

- Application : The selective hydrodeoxygenation of hydroxyacetophenones to ethyl phenols is a significant process in organic chemistry .

- Method : The process involves the use of a catalyst, such as Fe 25 Ru 75 @SILP+IL-SO 3 H .

- Results : The reaction resulted in a low yield of the desired product (1c, 53%). Other products observed include phenol (1d, 30%), 2′4′-ethylphenol (1e, 12%) and 2′-ethylphenol (1f, 5%) .

Safety And Hazards

Future Directions

- Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol6.

Please note that while this information is related to your query, it may not directly apply to “3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide”. For more accurate information, further research or consultation with a chemistry professional may be necessary.

properties

IUPAC Name |

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)9-13-10(16-15-9)11(17)14-12/h3-6H,2,12H2,1H3,(H,14,17)(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMUBWGCJUDYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)

![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)

![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)

![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)